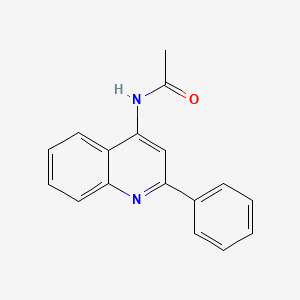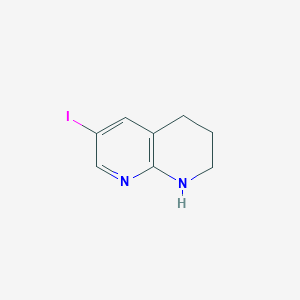![molecular formula C14H19N3O2 B11858957 2-(6-(Pyridin-4-ylmethyl)-2,6-diazaspiro[3.4]octan-2-yl)acetic acid](/img/structure/B11858957.png)
2-(6-(Pyridin-4-ylmethyl)-2,6-diazaspiro[3.4]octan-2-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-(Pyridin-4-ylmethyl)-2,6-diazaspiro[3.4]octan-2-yl)acetic acid is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique spirocyclic structure, which imparts distinct chemical and biological properties. It is often utilized as a rigid linker in the development of bifunctional molecules for targeted protein degradation, such as PROTACs (Proteolysis Targeting Chimeras) .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Pyridin-4-ylmethyl)-2,6-diazaspiro[3.4]octan-2-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable diamine and a ketone or aldehyde.
Introduction of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the spirocyclic intermediate.
Functionalization of the Acetic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions
2-(6-(Pyridin-4-ylmethyl)-2,6-diazaspiro[3.4]octan-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine ring or the spirocyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Pyridine derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
2-(6-(Pyridin-4-ylmethyl)-2,6-diazaspiro[3.4]octan-2-yl)acetic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-(6-(Pyridin-4-ylmethyl)-2,6-diazaspiro[3.4]octan-2-yl)acetic acid involves its role as a linker in bifunctional molecules. In the context of PROTACs, the compound facilitates the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation of the target protein . This process involves specific molecular interactions and pathways, including the ubiquitin-proteasome system .
相似化合物的比较
Similar Compounds
2-(6-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)-5-oxa-2-azaspiro[3.4]octan-2-yl)acetic acid: Another spirocyclic compound used as a linker in PROTAC development.
1-((2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-6-yl)methyl)piperidine-4-carboxylic acid: A similar compound with a different functional group arrangement.
Uniqueness
The uniqueness of 2-(6-(Pyridin-4-ylmethyl)-2,6-diazaspiro[3.4]octan-2-yl)acetic acid lies in its specific spirocyclic structure and the presence of both pyridine and acetic acid functionalities. This combination imparts distinct chemical reactivity and biological activity, making it a valuable tool in the development of targeted therapeutics .
属性
分子式 |
C14H19N3O2 |
|---|---|
分子量 |
261.32 g/mol |
IUPAC 名称 |
2-[7-(pyridin-4-ylmethyl)-2,7-diazaspiro[3.4]octan-2-yl]acetic acid |
InChI |
InChI=1S/C14H19N3O2/c18-13(19)8-17-10-14(11-17)3-6-16(9-14)7-12-1-4-15-5-2-12/h1-2,4-5H,3,6-11H2,(H,18,19) |
InChI 键 |
WRQYOVWBSPEHCZ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC12CN(C2)CC(=O)O)CC3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7,8-Dichloro-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B11858879.png)



![1-[(6-Aminonaphthalen-2-yl)methyl]piperidin-4-ol](/img/structure/B11858893.png)





![6,8-Dichlorospiro[chroman-2,1'-cyclobutan]-4-amine](/img/structure/B11858942.png)

